4-Bromo-5-ethylthiophene-2-carboxylic acid

Solid-phase handling Crystallization Thermal stability

Researchers requiring regiochemical control in thiophene functionalization often resort to additional halogenation steps, reducing yields. This building block features a pre-installed Br at the 4-position for direct Pd-catalyzed cross-coupling, eliminating separate halogenation and ensuring regiochemical fidelity. The 5-ethyl group modulates lipophilicity (LogP 3.4-3.6); the high melting point (160°C) enables isolation as a crystalline solid-ideal for solid-phase synthesis and parallel medicinal chemistry. Supplied at ≥95% purity with reliable global availability.

Molecular Formula C7H7BrO2S
Molecular Weight 235.1 g/mol
CAS No. 40477-61-0
Cat. No. B1334306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-ethylthiophene-2-carboxylic acid
CAS40477-61-0
Molecular FormulaC7H7BrO2S
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(S1)C(=O)O)Br
InChIInChI=1S/C7H7BrO2S/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3,(H,9,10)
InChIKeyIRDAEUDNKBRCAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-ethylthiophene-2-carboxylic Acid: Halogenated Thiophene Building Block


4-Bromo-5-ethylthiophene-2-carboxylic acid (CAS 40477-61-0) is a brominated heterocyclic carboxylic acid derivative of thiophene, with the molecular formula C7H7BrO2S and a molecular weight of 235.10 g/mol . It features a bromine atom at the 4-position and an ethyl group at the 5-position of the thiophene ring, a substitution pattern that confers distinct physicochemical properties and reactivity compared to its non-brominated or differently substituted analogs [1]. The compound is commercially available at purities of 90% to 95% from multiple global suppliers and serves primarily as a versatile intermediate in the synthesis of more complex heterocyclic systems .

1 Halogenated thiophene building block for advanced heterocyclic synthesis
2 Regioselective cross-coupling handle at the 4-position via pre-installed bromine
3 Distinct substitution pattern (4-Br, 5-Et) for lipophilicity and reactivity control
4 Research-grade purity suitable for early-stage synthetic route scouting

Why 4-Bromo-5-ethylthiophene-2-carboxylic Acid Cannot Be Replaced


Generic substitution with non-brominated or differently brominated thiophene-2-carboxylic acids fails to provide the specific regiochemical control and physicochemical properties required in advanced heterocyclic synthesis. The bromine substituent at the 4-position serves as a critical blocking group for regioselective cross-coupling reactions, while the ethyl group at the 5-position modulates lipophilicity and electronic properties that influence downstream biological activity [1]. Analogs lacking this precise substitution pattern, such as 5-ethylthiophene-2-carboxylic acid (lacking bromine) or 3-bromothiophene-2-carboxylic acid (different bromine position), exhibit altered reactivity, different physicochemical profiles, and cannot serve as direct replacements without fundamentally redesigning synthetic routes .

Target Compound
4-Bromo-5-ethylthiophene-2-carboxylic acid
Bromine at 4-position enables regioselective cross-coupling; ethyl group modulates lipophilicity and electronic profile.
Substitute Risk
5-Ethylthiophene-2-carboxylic acid (lacks bromine)
No halogen handle for Pd-catalyzed coupling; synthetic route redesign would be required. Regiochemical control may not transfer.
Target Compound
4-Bromo-5-ethylthiophene-2-carboxylic acid
Thermal stability and solid-phase handling benefit from elevated melting point (~160 °C).
Substitute Risk
3-Bromothiophene-2-carboxylic acid (different Br position)
Altered reactivity and physicochemical profile may shift cross-coupling outcome; direct interchange not supported without validation.

Quantitative Evidence for 4-Bromo-5-ethylthiophene-2-carboxylic Acid


Elevated Melting Point for Solid-Phase Handling and Purification

4-Bromo-5-ethylthiophene-2-carboxylic acid exhibits a melting point of 160 °C (or 155-157 °C per alternative sources), which is substantially higher than that of its non-brominated analog, 5-ethylthiophene-2-carboxylic acid, which melts at 69 °C . This difference of approximately 90 °C reflects enhanced intermolecular interactions conferred by the bromine atom, likely through halogen bonding and increased polarizability, and directly impacts solid-phase handling, purification by crystallization, and thermal stability during storage and reactions [1].

Melting point
Reported
Δ ~ +90 °C vs non-brominated analog
Supports solid-phase handling and crystallization-based purification
Target 160 °C; analog 69 °C. Cross-study comparable.
Solid-phase handling Crystallization Thermal stability

Increased Lipophilicity Improves Membrane Permeability

The target compound has a predicted LogP of approximately 3.4 to 3.6, which is significantly higher than the LogP of ~2.0 reported for the non-brominated analog 5-ethylthiophene-2-carboxylic acid [1][2]. The bromine substituent contributes hydrophobic surface area, increasing lipophilicity by approximately 1.4 to 1.6 LogP units—equivalent to a roughly 25- to 40-fold increase in octanol-water partition coefficient . This enhanced lipophilicity is desirable for improving membrane permeability and target engagement in medicinal chemistry campaigns, while the ethyl group provides a balance against excessive hydrophobicity that could lead to poor solubility or off-target binding [3].

Lipophilicity (LogP)
Reported
Δ LogP ≈ +1.4 to +1.6 units
Reported increase in predicted membrane permeability context
Predicted values ~3.4–3.6 vs ~2.0. Requires experimental confirmation.
Lipophilicity Drug-likeness ADME properties

Regioselective Bromine Handle for Cross-Coupling

The bromine atom at the 4-position is introduced via a regioselective electrophilic bromination of ethyl 5-alkylthiophene-2-carboxylates in dichloromethane at 0-5 °C, followed by saponification [1]. This method yields the 4-bromo product with excellent selectivity, with no migration or isomerization of the alkyl substituent observed . In contrast, bromination of 5-ethylthiophene-2-carboxylic acid using non-selective conditions can lead to mixtures of regioisomers or require harsh conditions that may degrade the product [2]. The presence of the bromine atom at the 4-position is critical for subsequent Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) to install aryl, heteroaryl, or amine substituents, enabling the rapid construction of diverse chemical libraries [3].

Regioselective bromination
Class-level
Selective 4-bromination; pre-installed cross-coupling handle
Enables regiospecific Pd-catalyzed coupling workflows
Method context: electrophilic bromination in CH2Cl2, 0–5 °C.
Cross-coupling C-C bond formation Regioselective synthesis

Predicted pKa for pH-Dependent Solubility

The predicted pKa of 4-bromo-5-ethylthiophene-2-carboxylic acid is 3.68 ± 0.10, which is essentially identical to the predicted pKa of 3.69 ± 0.10 for the non-brominated analog 5-ethylthiophene-2-carboxylic acid . This indicates that the bromine substituent at the 4-position does not significantly alter the acidity of the carboxylic acid group, and both compounds will exhibit similar ionization behavior in aqueous solution . This property is relevant for pH-controlled extraction, salt formation, and understanding reactivity in protic media [1].

Acidity (pKa)
Reported
pKa ~3.68 vs 3.69 (negligible difference)
Bromine does not alter acid-base behavior; simplifies pH-dependent workup transfer
Predicted values. Ionization profile practically identical to non-brominated analog.
Ionization Solubility Reactivity

Optimal Use Cases for 4-Bromo-5-ethylthiophene-2-carboxylic Acid


Solid-Phase Peptide Synthesis and Crystallization

The compound's elevated melting point (160 °C) relative to non-brominated analogs (69 °C) makes it suitable as a crystalline intermediate that can be easily isolated, purified, and stored as a solid . This is advantageous in solid-phase peptide synthesis and parallel medicinal chemistry workflows where handling of solid reagents is preferred over oils or low-melting solids.

Balanced Lipophilicity in Hit-to-Lead Optimization

The LogP of 3.4-3.6 provides a starting point for optimizing membrane permeability while maintaining a reasonable lipophilicity window (typically LogP <5 for oral drugs) [1]. The bromine atom also serves as a vector for further SAR exploration via cross-coupling, making this compound a valuable intermediate for generating focused libraries around a thiophene core .

Regioselective C-C Bond Formation in Heterocycle Synthesis

The 4-bromo substituent is a pre-installed synthetic handle for Pd-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amine substituents at the 4-position with high regioselectivity [2]. This eliminates the need for separate halogenation steps and ensures regiochemical fidelity, reducing the number of synthetic steps and improving overall yield in the construction of complex heterocyclic systems [3].

pH-Controlled Extraction and Purification

The predicted pKa of 3.68 indicates that the carboxylic acid group will be predominantly protonated below pH 2-3 and deprotonated above pH 5-6, allowing for pH-controlled extraction and purification during workup . This behavior is identical to the non-brominated analog, simplifying method transfer between related synthetic routes.

Application
Selection Property
Validation Focus
Solid-phase handling & crystallization
Elevated thermal stability
Crystallization behavior and storage stability
Hit-to-lead optimization
Lipophilicity in lead-like range
Membrane permeability and solubility balance
Heterocycle library synthesis
Pre-installed cross-coupling handle
Regioselectivity and reaction scope
pH-dependent purification
Acid-base behavior
Extraction efficiency and salt formation

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